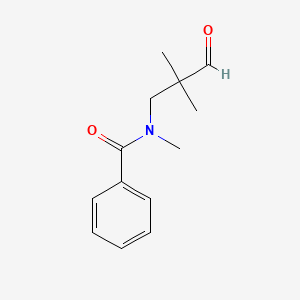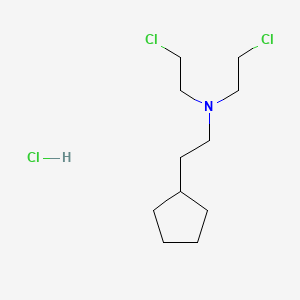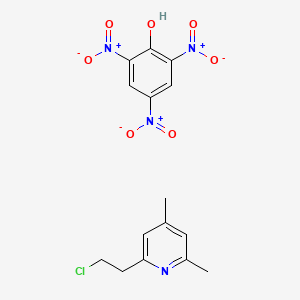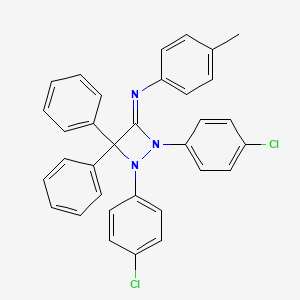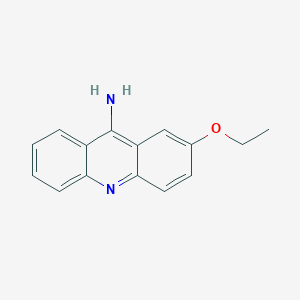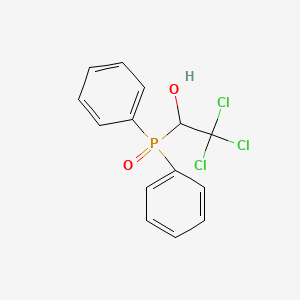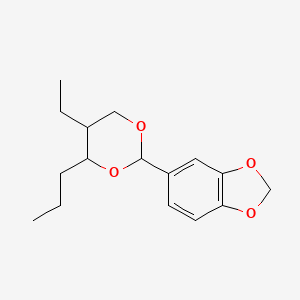
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is an organic compound characterized by a benzodioxole ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Coupling of the Rings: The final step involves coupling the benzodioxole and dioxane rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole,5-(1-propenyl)-: Known for its use in fragrance and flavor industries.
1,3-Benzodioxole,5-propyl-: Used in the synthesis of various organic compounds.
Uniqueness
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is unique due to its combined benzodioxole and dioxane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications that require these combined features.
Properties
CAS No. |
5434-11-7 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C16H22O4/c1-3-5-13-11(4-2)9-17-16(20-13)12-6-7-14-15(8-12)19-10-18-14/h6-8,11,13,16H,3-5,9-10H2,1-2H3 |
InChI Key |
UKWMCOIACMBUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)C2=CC3=C(C=C2)OCO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



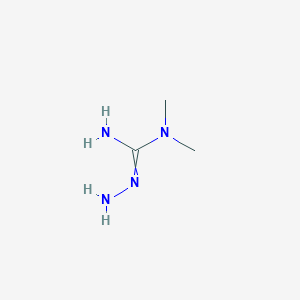
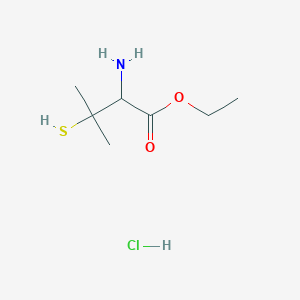


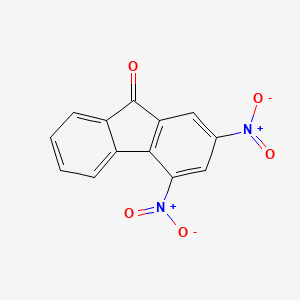
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
